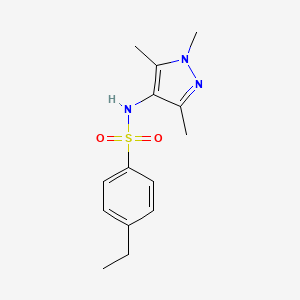![molecular formula C15H14FN3O B5763549 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)
2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol, also known as FLAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FLAP belongs to the class of pyrazolopyrimidine derivatives and has been found to exhibit a range of biological activities that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in various biological processes. 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of signaling molecules that play a role in inflammation and pain.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has also been found to inhibit the activity of COX-2, which reduces the production of prostaglandins. In addition, 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol in lab experiments is its ability to inhibit the activity of COX-2, which makes it a useful tool for studying the role of COX-2 in various biological processes. 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has also been found to exhibit anti-cancer and anti-inflammatory properties, which makes it a promising candidate for further investigation. However, one of the limitations of using 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol. One of the areas of focus is the development of 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol-based drugs for the treatment of cancer and inflammation. Another area of focus is the investigation of the mechanism of action of 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol, which could provide insights into the development of new drugs with similar properties. Additionally, further research is needed to explore the potential of 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is a complex process that involves several steps. One of the most commonly used methods for synthesizing 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and ethanol. The resulting product is then treated with propylamine to obtain the final compound, 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol.
Applications De Recherche Scientifique
2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells. 2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c1-2-4-12-8-15(20)19-14(17-12)9-13(18-19)10-5-3-6-11(16)7-10/h3,5-9,18H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQZBYUQXFHMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5763473.png)
![4-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5763490.png)

![2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5763498.png)


![4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5763520.png)
![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)
![N-(4-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763545.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)
![methyl 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5763555.png)
![ethyl 5-[(dimethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5763565.png)
![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5763571.png)
